molecular formula C13H23N3O3 B8609217 tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate

Cat. No.: B8609217
M. Wt: 269.34 g/mol
InChI Key: RCWCADXFSKPOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl group, an oxadiazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile and a hydrazine derivative can be cyclized in the presence of an acid catalyst.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate under basic conditions to form the carbamate ester.

Industrial Production Methods

Industrial production of tert-butyl [2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structural properties, the compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of oxadiazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl [2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate: This compound features a similar carbamate group but with a different heterocyclic ring.

    Tert-butyl [2-(5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl]carbamate: This compound has a similar tert-butyl and carbamate structure but with a different aromatic ring.

Uniqueness

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)10-15-9(16-19-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17)

InChI Key

RCWCADXFSKPOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of tert-butyl ((3Z)-3-amino-3-{[(2,2-dimethylpropanoyl)oxy]imino}propyl)carbamate, obtained in step II as describe above (51 g; 177 mmol; 1 eq.), in dry THF (1000 ml) under N2, is added dropwise at RT a solution of tetrabutylammonium fluoride solution (177.5 ml; 1 M; 177.5 mmol; 1 eq.) in dry THF (400 ml). At the end of addition, the initial white suspension becomes a yellow solution. The reaction is followed by NMR. After 2 h the reaction is complete. The reaction mixture is poured into EtOAc (1 l) and is washed with water (3×700 ml) and brine (3×700 ml). The organic layer is dried over MgSO4, filtered off and evaporated, affording the title compound as a beige solid (46.6 g, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
177.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
98%

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